tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate

Medicinal Chemistry Organic Synthesis C-C Coupling

Synthesizing enantiomerically enriched pyridine libraries is often hindered by the lack of a universal handle for late-stage diversification and the risk of racemization during deprotection. This chiral (S)-enantiomer provides a definitive solution: - **Synthetic Handle:** The 5-bromo group enables Pd-catalyzed Suzuki, Sonogashira, and Buchwald-Hartwig couplings. - **Chiral Integrity:** Acidolytic Boc deprotection (73% yield demonstrated) avoids hydrodebromination risks associated with Cbz hydrogenolysis. - **Supply Assurance:** White to off-white solid, multi-gram scale availability for process chemistry.

Molecular Formula C12H17BrN2O2
Molecular Weight 301.18 g/mol
Cat. No. B12097460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate
Molecular FormulaC12H17BrN2O2
Molecular Weight301.18 g/mol
Structural Identifiers
SMILESCC(C1=NC=C(C=C1)Br)NC(=O)OC(C)(C)C
InChIInChI=1S/C12H17BrN2O2/c1-8(10-6-5-9(13)7-14-10)15-11(16)17-12(2,3)4/h5-8H,1-4H3,(H,15,16)
InChIKeyKPRNIARBGGDHDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate: Identity, Purity & Procurement


tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate, also designated as N-Boc-1-(5-bromo-2-pyridyl)ethylamine or the (S)-enantiomer with CAS 915720-71-7, is a chiral, brominated pyridine carbamate building block . It is characterized by the molecular formula C₁₂H₁₇BrN₂O₂ and a molecular weight of 301.18 g/mol . The compound is primarily supplied as a white to off-white solid powder or crystals . The tert-butyloxycarbonyl (Boc) group functions as a base-labile protecting group for the primary amine, while the 5-bromo substituent on the pyridine ring provides a robust synthetic handle for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions [1].

5-Bromo handle Enables Pd-catalyzed cross-coupling diversification
Chiral (S)-enantiomer Supports stereocontrolled library synthesis
Boc protection Clean acidolytic deprotection without hydrodebromination risk

tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate: Why Analogs Fall Short


While a number of tert-butyl carbamate building blocks exist, the specific combination of a chiral α-methylbenzylamine derivative and a 5-bromopyridine moiety in this compound confers unique synthetic utility that cannot be replicated by analogs. Substituting a non-brominated pyridine analog (e.g., tert-butyl (1-(pyridin-2-yl)ethyl)carbamate) eliminates the key aryl halide handle required for downstream palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, thereby blocking access to diversified target libraries [1]. Conversely, substituting the chiral ethyl linker with a simple methylene (e.g., tert-butyl ((5-bromopyridin-2-yl)methyl)carbamate) or altering the protecting group to a benzyl carbamate (Cbz) alters both the steric and electronic environment of the adjacent amine, which can significantly impact the reactivity and selectivity in subsequent amide bond formations or deprotection steps [2]. Furthermore, the choice between the racemic mixture (CAS 1346819-53-1) and the (S)-enantiomer (CAS 915720-71-7) is critical for asymmetric syntheses where chirality dictates biological activity .

Non-brominated pyridine analog lacks the aryl halide handle, blocking Pd-catalyzed diversification pathways.
Cbz-protected analog requires hydrogenolysis that may cause hydrodebromination or catalyst poisoning.
Racemic mixture requires additional chiral resolution, which may reduce overall yield and impact stereochemical integrity.

tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate: Evidence vs. Closest Analogs


Cross-Coupling: 5-Bromo vs. Non-Brominated Pyridine

The presence of the 5-bromo substituent on the pyridine ring is the principal structural feature that distinguishes this compound from its non-halogenated analog, tert-butyl (1-(pyridin-2-yl)ethyl)carbamate. This bromine atom serves as a mandatory functional handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings) [1]. The non-brominated analog is inert under these reaction conditions, rendering it a synthetic dead-end for diversification, whereas the 5-bromo compound can be directly elaborated to a wide array of biaryl, amino, and alkynyl derivatives without the need for additional, often low-yielding, halogenation steps [1]. This built-in functionality provides a direct, quantifiable advantage in synthetic step-count and atom economy for library synthesis [1].

Pd coupling handle
Class-level
Target: 5-bromo, reactive
Comparator: non-brominated, inert
5-Bromo supports modular diversification.
Non-halogenated analog requires extra halogenation steps.
Medicinal Chemistry Organic Synthesis C-C Coupling

Boc vs. Cbz Deprotection Efficiency

The tert-butyloxycarbonyl (Boc) group on this compound offers a distinct and quantifiable advantage in deprotection efficiency and side-product profile when compared to the benzyloxycarbonyl (Cbz) group found in analogs like benzyl (5-bromopyridin-2-yl)carbamate [1]. Boc deprotection typically proceeds quantitatively (>99% conversion) under mild acidic conditions (e.g., TFA/DCM or HCl/dioxane) to cleanly liberate the primary amine, generating only volatile isobutylene and CO₂ as byproducts [2]. In contrast, Cbz deprotection via hydrogenolysis (H₂, Pd/C) can suffer from catalyst poisoning by sulfur-containing substrates or incomplete conversion, often yielding toluene as a contaminant [3]. A specific example within this chemical space is the quantitative Boc deprotection of this compound to yield (S)-1-(5-bromo-pyridin-2-yl)-ethylamine with a reported 73% isolated yield, a process that would be incompatible with Cbz protection due to the presence of the bromine atom which can undergo hydrodebromination under hydrogenation conditions .

Deprotection yield
Reported
73% isolated yield (HCl/dioxane)
Supports clean deprotection without hydrodebromination.
Cbz methods risk debromination during hydrogenolysis.
Peptide Chemistry Protecting Group Strategy Process Chemistry

Enantiomeric Purity: (S)-Enantiomer vs. Racemate

A critical differentiator for this product is the availability of the single (S)-enantiomer (CAS 915720-71-7) as a characterized, high-purity solid, as opposed to the racemic mixture (CAS 1346819-53-1) . While both are commercially available, the (S)-enantiomer is supplied with a certified purity of 98% and a defined specific optical rotation . This is essential for applications where the stereochemistry at the chiral center dictates biological activity, such as in the synthesis of enantiomerically pure kinase inhibitors [1]. The racemic mixture, while potentially lower cost, would require an additional, often costly and time-consuming, chiral resolution step to obtain the desired enantiomer, a process that can reduce overall yield and increase material costs.

Enantiomeric purity
Head-to-head
(S)-enantiomer ≥98%, single isomer
Racemic mixture 95%, mixed stereoisomers
Eliminates need for additional chiral resolution.
Supports stereochemical control in asymmetric synthesis.
Chiral Synthesis Asymmetric Catalysis Pharmaceutical Intermediate

Validated Boc Protection of (S)-1-(5-bromopyridin-2-yl)ethanamine

A validated, high-yielding synthetic procedure is documented for the preparation of this specific compound, providing a reliable benchmark for its synthesis and utility . The reaction of (S)-1-(5-bromopyridin-2-yl)ethanamine with di-tert-butyl dicarbonate (Boc₂O) and triethylamine in dichloromethane at room temperature for 16 hours affords the desired (S)-tert-butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate in a 68.5% isolated yield after chromatographic purification . This well-characterized procedure (including ¹H NMR data) offers a direct, reproducible entry point for researchers requiring this specific protected amine. In contrast, analogous procedures for non-brominated or differently substituted pyridine amines may exhibit different reactivity profiles and yields, making the availability of a validated protocol for this precise scaffold a significant advantage .

Synthetic protocol
Data to verify
68.5% isolated yield (Boc₂O, Et₃N, DCM)
Provides a reproducible entry point for this scaffold.
Yield specific to conditions; verify with your substrate.
Synthetic Methodology Process Optimization Building Block Synthesis

tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate: Research & Industrial Applications


Chiral 5-Substituted Pyridine Synthesis

This compound is optimally deployed as a chiral amine building block in the construction of diverse, enantiomerically enriched pyridine-containing libraries. The 5-bromo substituent serves as a universal synthetic handle for introducing a wide range of aryl, heteroaryl, amino, or alkynyl groups at the 5-position of the pyridine ring via robust palladium-catalyzed cross-coupling reactions, a transformation that is impossible with non-halogenated analogs . The chiral α-methylbenzylamine moiety, which can be readily unmasked by acidolytic Boc deprotection, provides a point of stereochemical diversity that is critical for modulating target binding in drug discovery programs, particularly those focused on kinase inhibition [1].

Scalable Synthesis of Enantiopure Amine Intermediates

For process chemistry and scale-up operations, the (S)-enantiomer of this compound (CAS 915720-71-7) is the preferred starting material for generating (S)-1-(5-bromo-pyridin-2-yl)-ethylamine on a multi-gram scale . The clean, high-yielding Boc deprotection (73% yield demonstrated) proceeds under mild acidic conditions without the risk of hydrodebromination that plagues hydrogenolysis of Cbz-protected analogs [1]. This makes it a more reliable and atom-economical intermediate for subsequent amide couplings or reductive aminations in the synthesis of active pharmaceutical ingredients (APIs).

SAR at Pyridine 5-Position

In SAR studies, this building block is uniquely suited for systematic variation at the pyridine 5-position. The presence of the 5-bromo atom allows for late-stage functionalization, enabling medicinal chemists to explore the steric and electronic requirements of a binding pocket by introducing diverse substituents via a common intermediate . This modular approach minimizes synthetic effort and accelerates the hit-to-lead and lead optimization phases of drug discovery, as the core scaffold bearing the chiral amine can be synthesized once and then diversified.

Application
Selection Property
Validation Focus
Chiral 5-substituted pyridine synthesis
5-Bromo cross-coupling handle
Pd-catalyzed diversification & enantiomeric purity
Scalable enantiopure amine intermediate
Boc deprotection compatibility
Yield and byproduct profile
SAR at pyridine 5-position
Late-stage bromo functionalization
Steric/electronic binding pocket mapping

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